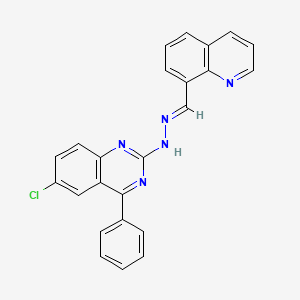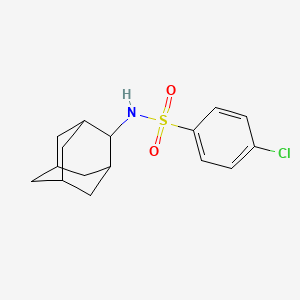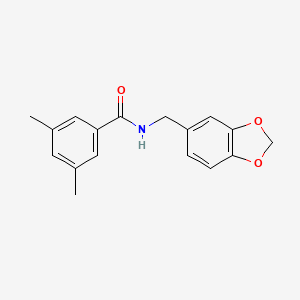
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QC belongs to the class of hydrazones and is synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, it is believed that 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone exerts its anti-tumor effect by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with high bioavailability and a long half-life. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is cost-effective. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has a low toxicity profile and is well-tolerated in animal models. However, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Moreover, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
Direcciones Futuras
There are several future directions for the research on 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. Firstly, further studies are needed to elucidate the mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone and its pharmacological properties. Secondly, clinical trials are needed to determine the safety and efficacy of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in humans. Thirdly, the potential of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone as a therapeutic agent for viral infections and inflammatory diseases should be further explored. Finally, the development of novel 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone derivatives with enhanced pharmacological properties should be pursued.
Conclusion:
In conclusion, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a simple and efficient method and has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Although further research is needed to elucidate its pharmacological properties and determine its safety and efficacy in humans, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a reaction between 8-quinolinecarbaldehyde and 6-chloro-4-phenyl-2-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been found to have a significant inhibitory effect on the growth of cancer cells in vitro and in vivo. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-19-11-12-21-20(14-19)23(17-6-2-1-3-7-17)29-24(28-21)30-27-15-18-9-4-8-16-10-5-13-26-22(16)18/h1-15H,(H,28,29,30)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAXNLYXZOHAJ-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)

![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)


![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)